molecular formula C10H10O3 B012921 3-(allyloxy)benzoic acid CAS No. 103203-83-4

3-(allyloxy)benzoic acid

Cat. No. B012921
Key on ui cas rn: 103203-83-4
M. Wt: 178.18 g/mol
InChI Key: ZMEBKXNYMWXFEX-UHFFFAOYSA-N
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Patent
US05767285

Procedure details

A solution of 917 mg (4.2 mmol) of 3-(2-propenyloxy)benzoic acid, 2-propenyl ester in 9 mL of methanol/water (3:2) at room temperature is treated with 0.53 mL (5.25 mmol) of 10M sodium hydroxide solution. The solution is allowed to stir for one hour then acidified with 5 mL of 10% sodium bisulfate solution and extracted with 25 mL of ethyl acetate. The organic layer is washed with saturated sodium chloride solution, dried over magnesium sulfate, and concentrated in vacuo to give 732 mg (97%) of 3-(2-propenyloxy)benzoic acid as a white powder. The product is utilized in the next reaction without further purification; m.p. 78°-79°; the 1H NMR (300 MHz, CDCl3) is consistent with the desired product; IR (KBr) 3000, 1690, 1620, 1590 cm-1 ; MS (CI low res) m/e 179 (M+H), 161, 135; Analysis calculated for C10H10O3 : C, 67.41; H, 5.66; found: C, 67.37; H, 5.59.
Name
3-(2-propenyloxy)benzoic acid, 2-propenyl ester
Quantity
917 mg
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:6]=[C:7]([CH:14]=[CH:15][CH:16]=1)[C:8]([O:10]CC=C)=[O:9])[CH:2]=[CH2:3].[OH-].[Na+].S(=O)(=O)(O)[O-].[Na+]>CO.O>[CH2:1]([O:4][C:5]1[CH:6]=[C:7]([CH:14]=[CH:15][CH:16]=1)[C:8]([OH:10])=[O:9])[CH:2]=[CH2:3] |f:1.2,3.4,5.6|

Inputs

Step One
Name
3-(2-propenyloxy)benzoic acid, 2-propenyl ester
Quantity
917 mg
Type
reactant
Smiles
C(C=C)OC=1C=C(C(=O)OCC=C)C=CC1
Name
Quantity
0.53 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 25 mL of ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)OC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 732 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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